molecular formula C21H25ClN4O2S B2722870 1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea CAS No. 1235378-09-2

1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea

Cat. No.: B2722870
CAS No.: 1235378-09-2
M. Wt: 432.97
InChI Key: IKBBPEYOCUCXAD-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure comprises a chlorobenzyl group, a nicotinoyl moiety, and a piperidinylmethyl urea core, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile, such as piperidine, under basic conditions to form the 4-chlorobenzyl-piperidine intermediate.

    Nicotinoyl Derivative Formation: The intermediate is then reacted with 2-(methylthio)nicotinic acid or its derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the nicotinoyl-piperidine intermediate.

    Urea Formation: Finally, the nicotinoyl-piperidine intermediate is treated with an isocyanate or a urea derivative under controlled conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Investigation of its biological activity and potential therapeutic effects in various disease models.

    Materials Science: Utilization in the synthesis of novel materials with unique properties for applications in electronics or catalysis.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-4-piperidinylmethanol: Shares the chlorobenzyl and piperidinyl moieties but differs in the functional groups attached to the piperidine ring.

    1-(4-Chlorobenzyl)-4-piperidinylmethanol: Another similar compound with a different substitution pattern on the piperidine ring.

Uniqueness

1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is unique due to the presence of the nicotinoyl and methylthio groups, which confer distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O2S/c1-29-19-18(3-2-10-23-19)20(27)26-11-8-16(9-12-26)14-25-21(28)24-13-15-4-6-17(22)7-5-15/h2-7,10,16H,8-9,11-14H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBBPEYOCUCXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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